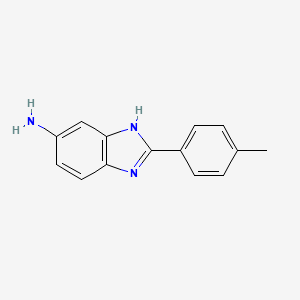

2-p-Tolyl-1H-benzoimidazol-5-ylamine

Description

Significance of Benzimidazole (B57391) Cores in Contemporary Chemical Research

The benzimidazole nucleus is often referred to as a "privileged" structure in medicinal chemistry. nih.govmdpi.com This distinction arises from its ability to bind to a diverse range of biological targets, such as enzymes and protein receptors, with high affinity. ijpsjournal.com This versatility has led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antiprotozoal effects. ijpsjournal.comnih.gov

The significance of the benzimidazole core is underscored by its presence in a variety of marketed drugs, such as the proton pump inhibitor lansoprazole, the anthelmintic albendazole, and the anticancer agent pracinostat. impactfactor.org The fusion of the electron-rich imidazole (B134444) ring with the aromatic benzene (B151609) ring creates a unique electronic and structural environment that allows for multifaceted interactions with biological macromolecules. nih.gov Researchers continuously explore this scaffold to develop new therapeutic agents, leveraging its proven track record and favorable chemical properties. researchgate.net

Overview of Substituted Benzimidazoles: Structural Diversity and Synthetic Challenges

The true potential of the benzimidazole core is unlocked through the strategic placement of various substituents on the bicyclic ring system. The type and position of these substituents can dramatically influence the molecule's physical, chemical, and biological properties, including its solubility, binding affinity for specific targets, and metabolic stability. impactfactor.org This ability to fine-tune properties through substitution allows for the creation of a vast library of structurally diverse benzimidazole derivatives tailored for specific applications. nih.govimpactfactor.org

Despite the immense potential, the synthesis of specifically substituted benzimidazoles presents several challenges. Traditional methods often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, which can require harsh reaction conditions like high temperatures. researchgate.net Achieving regioselectivity, particularly when using unsymmetrically substituted diamines, can be difficult, leading to mixtures of isomers that are challenging to separate. researchgate.netresearchgate.net Modern synthetic chemistry is actively addressing these issues by developing milder, more efficient, and highly selective methodologies, including microwave-assisted synthesis, the use of green chemistry principles, and the application of novel catalysts to streamline the production of these valuable compounds. researchgate.netbenthamdirect.com

Contextualization of 2-p-Tolyl-1H-benzoimidazol-5-ylamine within Modern Organic Synthesis Paradigms

Within the vast family of benzimidazoles, this compound emerges as a compound of significant interest. Its structure features a p-tolyl group at the 2-position and an amine group at the 5-position, providing distinct points for further chemical modification. This diamine functionality makes it a valuable building block, or synthon, in the construction of more complex molecules. For instance, the amine groups can be utilized in the synthesis of polymers for high-performance materials, such as aerogels for lithium battery separators, or as key intermediates in the production of azo dyes. chemicalbook.comgoogle.com

The synthesis of related 2-aryl benzimidazoles, such as 2-(p-tolyl)-1H-benzoimidazole, has been achieved through various methods, including the reaction of o-phenylenediamine with p-tolualdehyde or the direct conversion of alkyl halides like 1-(bromomethyl)-4-methylbenzene in the presence of an oxidizing agent. researchgate.netchemsrc.comnih.gov The introduction of the 5-amino group, as seen in the target molecule, typically involves multi-step synthetic sequences, often starting from nitrated precursors that are subsequently reduced. google.comacs.org

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1572-06-1 |

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.279 g/mol |

| Common Name | This compound |

| Synonyms | 5-Amino-2-(4-methylphenyl)benzimidazole |

Data sourced from multiple chemical suppliers and databases. nih.govcalpaclab.comscbt.com

Scope and Objectives of Current and Future Research on this compound

Current and future research on this compound and its derivatives is multifaceted, primarily focusing on its application as a versatile intermediate in both materials science and medicinal chemistry. The presence of two distinct amine functionalities allows for its use in creating extended, conjugated systems or as a scaffold for building libraries of new bioactive compounds.

Key Research Objectives:

Development of Novel Polymers: Utilizing the diamine structure to synthesize high-performance polymers with unique thermal and electronic properties. Research into materials like sulfonated polyimides containing benzimidazole units for applications such as proton exchange membranes in fuel cells is an active area. chemicalbook.com

Synthesis of Bioactive Molecules: Serving as a starting material for creating new derivatives to be screened for various pharmacological activities. The 2-arylbenzimidazole motif is a known pharmacophore, and modifications at the 5-amino position could lead to novel candidates for anticancer, antimicrobial, or antiprotozoal therapies. mdpi.comresearchgate.net

Exploration in Dye Chemistry: As a known intermediate for azo dyes, ongoing research may focus on creating novel colorants with enhanced properties like improved lightfastness and thermal stability. google.com

Optimization of Synthetic Routes: A continuing goal in organic synthesis is the development of more efficient, cost-effective, and environmentally friendly methods to produce the compound and its derivatives in high yield and purity, avoiding harsh conditions and complex purification steps. benthamdirect.com

The strategic importance of this compound lies in its role as a foundational block for creating more elaborate and functional chemical entities, bridging the gap between fundamental heterocyclic chemistry and applied sciences.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKJCMPALYQWPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2 P Tolyl 1h Benzoimidazol 5 Ylamine

Classical Approaches to Benzimidazole (B57391) Synthesis and Adaptations for 5-Aminobenzimidazoles

Traditional methods for benzimidazole synthesis have been the bedrock for constructing this heterocyclic scaffold for over a century. These approaches are typically robust and well-understood, and they can be adapted to produce specific derivatives like 2-p-Tolyl-1H-benzoimidazol-5-ylamine, primarily by using appropriately substituted starting materials.

The most fundamental and widely used method for synthesizing the benzimidazole core is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives, such as aldehydes, esters, or nitriles. nih.govnih.gov This reaction, often referred to as the Phillips condensation, typically involves heating the reactants, often in the presence of an acid catalyst like hydrochloric acid or p-toluenesulfonic acid. orgsyn.orgresearchgate.net

For the specific synthesis of this compound, a common strategy involves a two-step sequence starting from 4-nitro-o-phenylenediamine (B140028).

Condensation: 4-nitro-o-phenylenediamine is first condensed with p-tolualdehyde (or p-toluic acid). The reaction with an aldehyde typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be used, though in many cases, atmospheric oxygen suffices, or the reaction proceeds via a dehydrogenation mechanism. nih.gov Using p-toluic acid requires harsher conditions, such as heating in polyphosphoric acid (PPA) or 4N HCl, to facilitate dehydration. umich.edu

Reduction: The resulting intermediate, 5-nitro-2-p-tolyl-1H-benzimidazole, is then subjected to a reduction reaction to convert the nitro group at the 5-position into the desired amine functionality. vulcanchem.com This reduction is commonly achieved using standard reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or through catalytic hydrogenation with agents like palladium on carbon (Pd/C). umich.edu This sequence provides a reliable and scalable route to the target compound.

A summary of typical conditions for the condensation step is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Medium | Conditions | Product Type |

| o-Phenylenediamine (B120857) | p-Toluic Acid | p-Toluenesulfonic acid | Reflux | 2-p-Tolyl-1H-benzimidazole |

| 4-Nitro-o-phenylenediamine | Phenylacetic acid | 4M HCl | Reflux | 2-Benzyl-5-nitrobenzimidazole umich.edu |

| o-Phenylenediamine | p-Tolualdehyde | Alumina (B75360) | Microwave Irradiation | 2-p-Tolyl-1H-benzimidazole rjptonline.org |

| o-Phenylenediamine | p-Tolualdehyde | Na2S2O5 | Reflux | 2-p-Tolyl-1H-benzimidazole researchgate.net |

An alternative classical approach involves the cyclization of intermediates containing other heteroatoms, most notably sulfur. Cyclodesulfurization is a powerful method for forming 2-aminobenzimidazoles and related heterocycles. researchgate.net The typical process begins with the reaction of an o-phenylenediamine with an isothiocyanate to form a thiourea (B124793) intermediate. This thiourea is then treated with a desulfurizing agent, which mediates the elimination of sulfur and subsequent ring closure to yield the benzimidazole scaffold. organic-chemistry.org

Commonly used reagents for this cyclization include mercury(II) oxide (HgO), mercury(II) chloride (HgCl2), and periodates. researchgate.netrsc.org While highly effective, the toxicity of mercury-based reagents has led to the development of greener alternatives. researchgate.net

Adapting this method for the direct synthesis of this compound is not straightforward, as the protocol naturally leads to 2-amino or 2-mercapto derivatives. However, the benzimidazole scaffold can be constructed first, followed by functional group manipulation. For instance, a 2-mercaptobenzimidazole (B194830) could be synthesized and then subjected to desulfurization and subsequent arylation at the 2-position, though this represents a more circuitous route compared to direct condensation.

| Precursor | Reagent | Product Type | Key Feature |

| N-Aryl-N'-(2-aminophenyl)thiourea | Potassium Periodate | 2-(Arylamino)benzimidazole | Oxidative cyclodesulfurization organic-chemistry.orgrsc.org |

| Thiourea Intermediate | Mercury(II) Oxide (HgO) | 2-Aminobenzimidazole | Classical desulfurizing agent researchgate.net |

| Isothiocyanate & o-phenylenediamine | Hydrogen Peroxide | 2-Aminobenzimidazole | Green, additive-free strategy researchgate.net |

Modern Catalytic Strategies for the Construction of the Benzimidazole Ring System

Recent advancements in organic synthesis have introduced a range of catalytic methods that offer higher efficiency, milder reaction conditions, and improved sustainability compared to classical approaches. These modern strategies are highly applicable to the synthesis of this compound.

Transition metal catalysis has revolutionized the synthesis of N-heterocycles, including benzimidazoles. A prominent strategy is the acceptorless dehydrogenative coupling (ADC) of o-phenylenediamines with primary alcohols. researchgate.netrsc.org This method avoids the pre-oxidation of the alcohol to an aldehyde and typically generates only hydrogen and water as byproducts.

For the synthesis of a precursor to the target compound, 4-nitro-o-phenylenediamine could be reacted with 4-methylbenzyl alcohol in the presence of a suitable transition metal catalyst. Catalysts based on cobalt, manganese, ruthenium, and iron have proven effective for this transformation. rsc.orgresearchgate.netrsc.org The general mechanism involves the metal center catalyzing the dehydrogenation of the alcohol to the corresponding aldehyde in situ. This aldehyde then condenses with the diamine, and subsequent intramolecular cyclization and dehydrogenation yield the benzimidazole ring. Supported gold nanoparticles have also been shown to catalyze the condensation of o-phenylenediamines with aldehydes under mild, ambient conditions. nih.gov

| Catalyst System | Reactants | Conditions | Advantage |

| Cobalt(II) Complex | o-Phenylenediamine, Primary Alcohol | Mild | High yields, gram-scale applicability rsc.org |

| Manganese(I) Complex | o-Phenylenediamine, Primary Alcohol | Additive-free | Selective for 2-substituted products researchgate.net |

| Au/TiO2 Nanoparticles | o-Phenylenediamine, Aldehyde | Ambient Temperature | Mild conditions, catalyst reusability nih.gov |

| Iron-based Complex | o-Phenylenediamine, Primary Alcohol | Acceptorless | Use of earth-abundant metal researchgate.net |

The efficiency and selectivity of transition metal-catalyzed reactions are critically dependent on the design of the ligands coordinated to the metal center. In the context of dehydrogenative coupling, the ligand plays a crucial role in modulating the electronic properties and steric environment of the catalyst, influencing its activity.

For example, manganese(I) complexes bearing phosphine-free tridentate NNS ligands have been developed for the selective synthesis of 2-substituted benzimidazoles. researchgate.net Similarly, cobalt pincer complexes have demonstrated high efficacy. rsc.org The design of these ligands often incorporates features that facilitate key steps in the catalytic cycle, such as a proton-responsive site that enables a synchronous hydride-proton transfer during the alcohol dehydrogenation step. researchgate.net Optimizing the ligand framework allows for lower catalyst loading, broader substrate scope, and higher turnover numbers, making the synthesis more efficient and economical.

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize waste and avoid hazardous reagents. ijpdd.orgchemmethod.com Several catalyst-free and environmentally friendly methods for benzimidazole synthesis have been reported.

These approaches include:

Aqueous Media Synthesis: Performing the condensation of o-phenylenediamines and aldehydes in water, often with the aid of a surfactant or a mild catalyst like Dowex 50W, provides an efficient and green route. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. rjptonline.org This technique can be applied to the condensation of o-phenylenediamines with aldehydes, sometimes using a solid support like alumina as a catalyst. rjptonline.org

Solvent-Free and Catalyst-Free Conditions: The reaction between o-phenylenediamines and aldehydes can, in some cases, be performed by simply heating the neat reactants, or by using a mediator like polyethylene (B3416737) glycol (PEG), which acts as a recyclable reaction medium. researchgate.netingentaconnect.com Other protocols report successful synthesis at room temperature in solvents like acetonitrile (B52724) without any catalyst. ingentaconnect.com

| Method | Conditions | Key Advantage |

| Aqueous Media | Water, Dowex 50W catalyst | Environmentally friendly solvent researchgate.net |

| Microwave Irradiation | Alumina catalyst, solvent-free | Rapid reaction times (minutes) rjptonline.org |

| PEG-Mediated | Polyethylene glycol, catalyst-free | Recyclable medium, high yields researchgate.net |

| Catalyst-Free | Acetonitrile, room temperature | Operational simplicity, mild conditions ingentaconnect.com |

Regioselective Functionalization and Derivatization of the Benzimidazole Core

Regioselective synthesis is paramount in constructing the target molecule, ensuring that the para-tolyl and amino groups are introduced at the correct positions (C2 and C5, respectively) of the benzimidazole nucleus. This control is achieved through a sequence of carefully selected reactions.

The most prevalent and direct method for installing an aryl substituent at the C2 position of the benzimidazole ring is the condensation reaction between an appropriately substituted o-phenylenediamine and an aromatic aldehyde or carboxylic acid. nih.govresearchgate.netresearchgate.net To synthesize the 2-(p-tolyl) moiety, o-phenylenediamine is reacted with p-tolualdehyde or p-toluic acid.

This reaction typically proceeds via the formation of a Schiff base intermediate from the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. nih.gov A variety of catalysts and reaction conditions have been developed to promote this transformation, often aiming to improve yields and reduce reaction times under milder conditions. beilstein-journals.org One reported method involves the reaction of o-phenylenediamine and 1-(bromomethyl)-4-methylbenzene with pyridine (B92270) N-oxide as a mild oxidizing agent, which converts the benzyl (B1604629) bromide to the corresponding aldehyde in situ. researchgate.net

The choice of catalyst and solvent system is crucial for the efficiency of the reaction. Systems ranging from mineral acids to silica-supported catalysts have been employed. nih.govbeilstein-journals.org

Table 1: Selected Catalytic Systems for the Synthesis of 2-Aryl Benzimidazoles

| Catalyst System | Aldehyde/Carboxylic Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyridine N-oxide | 1-(bromomethyl)-4-methylbenzene | Solvent-free | 105 | 2 h | 78 | researchgate.net |

| Silica (B1680970) supported Periodic acid | Aromatic Aldehydes | Ethanol | Reflux | 15-30 min | 88-96 | nih.gov |

| Er(OTf)₃ | Aromatic Aldehydes | Water | 100 | 15 min | 75-99 | beilstein-journals.org |

This table presents a selection of methodologies applicable to the formation of the 2-aryl benzimidazole core.

Once the 2-p-tolyl-1H-benzimidazole core is established, the next critical step is the introduction of the amino group at the C5 position. Two primary strategies are employed: an indirect nitration-reduction sequence or a direct amination via cross-coupling.

Nitration-Reduction Sequence: This classic two-step approach involves the electrophilic nitration of 2-p-tolyl-1H-benzimidazole. The benzimidazole ring system directs nitration to the 5- and 6-positions of the fused benzene (B151609) ring. The resulting 5-nitro-2-p-tolyl-1H-benzimidazole can then be isolated and subsequently reduced to the desired 5-amino product. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite. This method is robust but involves handling hazardous nitrating agents and a separate reduction step.

Buchwald-Hartwig Amination: A more modern and direct approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This method requires a pre-functionalized substrate, typically 5-bromo- or 5-chloro-2-p-tolyl-1H-benzimidazole. The aryl halide is then coupled with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope and efficiency of this reaction, allowing for C-N bond formation under relatively mild conditions. youtube.com This strategy offers high regioselectivity, as the position of the amino group is predetermined by the initial halogen placement.

Table 2: Comparison of Amination Strategies for the Benzimidazole C5 Position

| Strategy | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration-Reduction | 2-p-Tolyl-1H-benzimidazole | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd | Uses readily available starting material. | Multi-step process; use of harsh nitrating agents; potential for regioisomer formation. |

| Buchwald-Hartwig Amination | 5-Halo-2-p-tolyl-1H-benzimidazole | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base, amine source | High regioselectivity; typically milder conditions; broad substrate scope. wikipedia.orgresearchgate.net | Requires pre-halogenated starting material; catalyst and ligand costs can be high. |

Achieving high purity of the final compound is essential for its application as a building block in further chemical synthesis. Post-synthetic workup and purification are critical steps to remove unreacted starting materials, reagents, catalysts, and byproducts.

Standard purification protocols include:

Extraction: After neutralization of the reaction mixture, the crude product is often extracted into an organic solvent.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often used for recrystallizing benzimidazole derivatives. sciforum.netasianpubs.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is employed. A suitable eluent system is used to separate the target compound from impurities based on differences in polarity.

The purity of this compound is confirmed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the absence of impurities. nih.govsciforum.net

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the compound. asianpubs.org

Emerging Synthetic Technologies and High-Throughput Approaches in Benzimidazole Chemistry

To address the demands for more efficient, sustainable, and scalable synthetic processes, modern technologies are being increasingly applied to benzimidazole synthesis. These approaches offer significant advantages over traditional batch methods.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for process intensification in chemical manufacturing. omicsonline.org In a flow process, reagents are continuously pumped through a reactor, where they mix and react. This technology offers several benefits for benzimidazole synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. vapourtec.comacs.org

For the synthesis of benzimidazole derivatives, flow reactors are often packed with a heterogeneous catalyst, such as a sulfonated resin. omicsonline.org This setup facilitates catalyst separation and recycling, contributing to a greener chemical process. omicsonline.org Studies have shown that benzimidazole synthesis in continuous flow can achieve high yields (90–97%) with very short residence times (less than 10 minutes). omicsonline.org A multi-step flow synthesis could potentially integrate the formation of the benzimidazole core with subsequent functionalization steps, such as nitration and reduction, to produce this compound in a fully automated and continuous manner. acs.org

Table 3: Representative Parameters for Continuous Flow Synthesis of Benzimidazoles

| Parameter | Typical Value/Condition | Benefit | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed reactor with heterogeneous catalyst | Easy catalyst separation and reuse | omicsonline.org |

| Catalyst | Amberlyst-15 (sulfonated resin) | High efficiency, recyclability | omicsonline.org |

| Temperature | 120-130 °C | Accelerated reaction rates | omicsonline.org |

| Residence Time | 5-10 minutes | High throughput, process intensification | omicsonline.org |

| Yield | 90-97% | Efficient conversion | omicsonline.org |

Microwave-Assisted Synthesis: Microwave irradiation has become a popular non-conventional energy source for accelerating organic reactions. sciforum.netasianpubs.org In microwave-assisted synthesis, the direct interaction of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatic reductions in reaction time, increased yields, and improved product purity compared to conventional heating methods. sciforum.netarkat-usa.orgtandfonline.com The synthesis of 2-aryl benzimidazoles from o-phenylenediamines and carboxylic acids or aldehydes has been shown to be highly efficient under microwave irradiation, with reactions often completing in minutes instead of hours. sciforum.netasianpubs.org

Ultrasound-Mediated Reactions: Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic methodology. mdpi.comresearchgate.net The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and yields. researchgate.netnih.gov Ultrasound-assisted synthesis of benzimidazoles has been performed under mild conditions, often using environmentally benign solvents like water or ethanol-water mixtures, and resulting in short reaction times and excellent yields. mdpi.comresearchgate.net This technique offers a simple, energy-efficient, and rapid alternative for the production of benzimidazole derivatives. nih.gov

Table 4: Comparison of Conventional vs. Emerging Synthesis Technologies for 2-Aryl Benzimidazoles

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Thermal (Oil bath, heating mantle) | Well-established, simple equipment | sciforum.net |

| Microwave-Assisted | 2.5 - 15 minutes | Microwave Irradiation | Drastic reduction in time, higher yields, cleaner reactions | sciforum.netarkat-usa.orgnih.gov |

| Ultrasound-Mediated | 10 - 90 minutes | Acoustic Cavitation | Mild conditions, short reaction times, eco-friendly | mdpi.comresearchgate.netresearchgate.net |

Mechanistic Investigations and Reaction Pathway Elucidation

Proton Transfer Dynamics and Tautomerism in 1H-Benzimidazoles, with Emphasis on 2-p-Tolyl-1H-benzoimidazol-5-ylamine

The benzimidazole (B57391) scaffold is characterized by the presence of a prototropic hydrogen atom on one of the nitrogen atoms of the imidazole (B134444) ring. This leads to a dynamic equilibrium between two tautomeric forms. In the case of asymmetrically substituted benzimidazoles like this compound, this tautomerism results in two distinct isomers.

The N1-H tautomerism in benzimidazoles involves the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, this results in an equilibrium between the this compound and 2-p-Tolyl-1H-benzoimidazol-6-ylamine tautomers. The interconversion between these forms is typically rapid at room temperature, leading to an averaged signal in NMR spectroscopy.

The energy barrier for this proton transfer is generally low, allowing for facile interconversion. Computational studies on similar benzimidazole derivatives have provided insights into the energetics of this process. The transition state for the tautomerization is thought to involve a concerted proton transfer, often mediated by solvent molecules or other benzimidazole molecules in the condensed phase.

Table 1: Representative Calculated Energetic Data for Tautomerism in Substituted Benzimidazoles (Illustrative)

| Compound | Tautomer 1 | Tautomer 2 | ΔE (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 5-Nitro-1H-benzimidazole | 5-Nitro | 6-Nitro | 0.8 | 12.5 |

| 5-Amino-1H-benzimidazole | 5-Amino | 6-Amino | 0.2 | 10.8 |

Note: This data is illustrative and based on general findings for substituted benzimidazoles. Specific values for this compound would require dedicated computational studies.

The position of the tautomeric equilibrium in substituted benzimidazoles is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. Both the p-tolyl group at the 2-position and the amine group at the 5-position play a crucial role in determining the relative stability of the two tautomers of this compound.

The p-tolyl group is a weakly electron-donating group through inductive and hyperconjugation effects. The amine group, on the other hand, is a strong electron-donating group through resonance. The interplay of these electronic effects influences the electron density distribution in the benzimidazole ring system and, consequently, the acidity of the N-H protons and the basicity of the nitrogen atoms.

In general, electron-donating groups tend to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent. Conversely, electron-withdrawing groups favor the tautomer with the proton on the nitrogen closer to the substituent. For this compound, the strong electron-donating amine group at the 5-position would be expected to have a dominant effect on the tautomeric equilibrium. This would likely lead to a preference for the 2-p-Tolyl-1H-benzoimidazol-6-ylamine tautomer, where the proton is on the N1 atom, which is meta to the amine group. However, the precise equilibrium constant will depend on a subtle balance of electronic and steric factors, as well as solvent effects.

Reaction Kinetics and Thermodynamic Considerations in the Formation of this compound

The synthesis of 2-substituted benzimidazoles can be achieved through various methods, with the condensation of o-phenylenediamines with carboxylic acids or aldehydes being the most common. The formation of this compound would typically involve the reaction of 4-amino-1,2-phenylenediamine with p-tolualdehyde or p-toluic acid.

The Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid in the presence of a mineral acid, is a widely used method for benzimidazole synthesis. adichemistry.com The mechanism generally proceeds through the initial formation of an N-acyl-o-phenylenediamine intermediate, followed by cyclization and dehydration to form the benzimidazole ring. adichemistry.com

The rate-determining step in this reaction is often the cyclization step, which involves the nucleophilic attack of the second amino group on the carbonyl carbon of the acyl intermediate. The activation energy for this step is influenced by the nature of the substituents on both the o-phenylenediamine and the carboxylic acid. Electron-donating groups on the o-phenylenediamine, such as the amino group in 4-amino-1,2-phenylenediamine, would be expected to increase the nucleophilicity of the attacking amino group, thereby lowering the activation energy and accelerating the reaction rate.

Table 2: Illustrative Kinetic Parameters for Benzimidazole Formation

| Reactants | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| o-phenylenediamine + Benzoic acid | 4N HCl, 100°C | - | - |

| 4-Nitro-o-phenylenediamine (B140028) + Benzoic acid | 4N HCl, 100°C | - | Higher than unsubstituted |

| 4-Amino-o-phenylenediamine + Benzoic acid | 4N HCl, 100°C | - | Lower than unsubstituted |

Note: Specific kinetic data for the synthesis of this compound is not available in the literature. The table illustrates general trends.

In the context of thermodynamic versus kinetic control, the formation of the benzimidazole product is generally under thermodynamic control, especially at the elevated temperatures often employed in the synthesis. This means that the most stable product, the benzimidazole, is the major product formed. Side reactions, such as the formation of amides without cyclization, can occur, but under appropriate conditions, the equilibrium lies far towards the formation of the desired benzimidazole.

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Syntheses Involving this compound

Transition metal catalysis offers efficient and versatile routes for the synthesis of benzimidazoles, often under milder conditions than traditional methods. Palladium and copper-based catalysts are commonly employed for the formation of the C-N bonds in the benzimidazole ring.

While a specific catalytic cycle for the synthesis of this compound has not been detailed in the literature, a plausible mechanism can be constructed based on known catalytic cycles for the synthesis of related 2-arylbenzimidazoles.

A common palladium-catalyzed approach involves the coupling of an o-haloaniline with an amide, followed by intramolecular cyclization. For the synthesis of a 2-aryl-5-aminobenzimidazole, this could involve the coupling of a dihalo-nitrobenzene with an arylamide, followed by reduction of the nitro group and subsequent cyclization.

A representative catalytic cycle for a palladium-catalyzed synthesis of a 2-arylbenzimidazole from an o-haloaniline and an aldehyde is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-X bond of the o-haloaniline to form a Pd(II) intermediate.

Coordination: The aldehyde coordinates to the palladium center.

Migratory Insertion: The aryl group on the palladium migrates to the carbonyl carbon of the aldehyde.

β-Hydride Elimination: A β-hydride elimination from the resulting alkoxide intermediate regenerates a Pd-H species and forms an imine.

Intramolecular Cyclization: The imine undergoes intramolecular cyclization to form a dihydrobenzimidazole intermediate.

Oxidation: The dihydrobenzimidazole is oxidized to the benzimidazole product.

Reductive Elimination: The Pd(II) species undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Copper-catalyzed syntheses of 2-aminobenzimidazoles have also been reported, which could be relevant for the synthesis of derivatives of the target molecule. nih.govrsc.org These reactions often involve the coupling of an o-phenylenediamine with a cyanamide (B42294) or a related nitrogen source. The catalytic cycle typically involves the formation of a copper-amido intermediate, followed by nucleophilic attack and cyclization. nih.gov

Table 3: Common Transition Metals and Ligands in Benzimidazole Synthesis

| Metal | Common Precursors | Typical Ligands |

|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine (B1218219) ligands (e.g., PPh₃, Xantphos) |

Oxidative Addition and Reductive Elimination Steps in Catalytic Processes

In palladium-catalyzed syntheses, the catalytic cycle typically commences with the oxidative addition of an aryl halide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the steric and electronic characteristics of the phosphine ligands coordinated to the palladium center. For the synthesis of a 2-aryl benzimidazole, this step would involve the reaction of an appropriately substituted phenylenediamine derivative with a p-tolyl halide in the presence of a palladium(0) catalyst.

The final step of the catalytic cycle is reductive elimination , where the desired C-N or C-C bond is formed from the palladium(II) intermediate, regenerating the palladium(0) catalyst. In the context of C-N bond formation to complete the benzimidazole ring, a palladium(II)-amido complex would undergo reductive elimination to form the N-aryl bond. The rate of reductive elimination is influenced by the ligand environment around the palladium center and the electronic nature of the groups being coupled. Electron-donating groups on the ligand can stabilize the palladium(II) intermediate and slow down reductive elimination, while electron-withdrawing groups can accelerate this step.

| Catalytic Step | Description | Key Influencing Factors |

| Oxidative Addition | Insertion of Pd(0) into an aryl-halide bond to form a Pd(II) intermediate. | Nature of halide, electronic properties of aryl halide, ligand sterics and electronics. |

| Reductive Elimination | Formation of the desired bond from the Pd(II) intermediate, regenerating Pd(0). | Ligand electronics, nature of the coupling partners. |

Ligand Exchange and Transmetalation Processes in Cross-Coupling Reactions

In cross-coupling reactions such as the Suzuki-Miyaura coupling, which can be employed to introduce the p-tolyl group, transmetalation is a critical step. Following oxidative addition of an aminophenyl halide to the palladium(0) catalyst, the resulting palladium(II)-halide complex undergoes transmetalation with an organoboron reagent, such as p-tolylboronic acid. This step involves the transfer of the p-tolyl group from the boron atom to the palladium center, typically facilitated by a base. The mechanism of transmetalation can be complex, often involving the formation of a boronate species which then reacts with the palladium complex. The choice of base and solvent can significantly impact the efficiency of this process.

Ligand exchange is another fundamental process that occurs throughout the catalytic cycle. Phosphine ligands, commonly used to stabilize the palladium catalyst, can dissociate and re-associate with the metal center. The lability of these ligands is crucial for creating vacant coordination sites necessary for oxidative addition and transmetalation to occur. The nature of the phosphine ligand, in terms of its steric bulk and electronic properties, plays a pivotal role in modulating the reactivity of the palladium catalyst and influencing the rates of the various steps in the catalytic cycle.

Identification and Characterization of Reaction Intermediates in Multistep Syntheses of this compound

The synthesis of this compound from a substituted o-phenylenediamine and p-tolualdehyde or a derivative thereof proceeds through a series of identifiable intermediates. The initial step is the condensation of the diamine with the aldehyde to form a Schiff base (imine) intermediate. This reaction is often catalyzed by acid. The Schiff base can exist in equilibrium with a hemiaminal intermediate.

The subsequent and crucial step is the intramolecular cyclization of the Schiff base, followed by an oxidative aromatization to form the stable benzimidazole ring. The cyclization can be promoted by heat or the presence of an oxidizing agent. The characterization of these intermediates is essential for understanding the reaction progress and optimizing conditions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying the characteristic functional groups of the Schiff base and the final benzimidazole product. In some cases, stable intermediates have been isolated and their structures confirmed by X-ray crystallography.

| Intermediate | Key Structural Feature | Common Characterization Technique |

| Hemiaminal | C-N and C-O single bonds to the same carbon | NMR Spectroscopy |

| Schiff Base (Imine) | C=N double bond | IR and NMR Spectroscopy |

| Dihydrobenzimidazole | Partially saturated imidazole ring | Mass Spectrometry, NMR Spectroscopy |

Exploration of Side Reactions and Byproduct Formation Mechanisms During Synthesis and Derivatization

In the condensation of o-phenylenediamines with aldehydes, over-oxidation can lead to the formation of quinone-like structures or other colored impurities, particularly if harsh oxidizing agents are used. The reaction of the aldehyde with itself, such as a Cannizzaro reaction under basic conditions, can also compete with the desired condensation.

During palladium-catalyzed cross-coupling reactions, homocoupling of the aryl halide or the organometallic reagent can occur, leading to the formation of symmetrical biaryl byproducts. Catalyst deactivation, through the formation of palladium black or inactive palladium clusters, is another common issue that can hinder the catalytic process. In derivatization reactions, such as N-alkylation or acylation, the presence of two nitrogen atoms in the benzimidazole ring can lead to the formation of isomeric products, depending on the reaction conditions and the directing effects of the substituents on the benzimidazole core. Careful control of stoichiometry, temperature, and choice of reagents is therefore critical to minimize these side reactions. For instance, in the synthesis of halogen-substituted 2-aryl-N-phenylbenzimidazoles, both para- and meta-isomers can be formed, and their separation can be challenging. mdpi.com

| Reaction Type | Potential Side Reaction/Byproduct | Influencing Factors |

| Condensation | Over-oxidation products, Cannizzaro reaction byproducts | Oxidizing agent strength, reaction pH |

| Cross-Coupling | Homocoupling of starting materials, catalyst deactivation | Catalyst stability, reaction temperature |

| Derivatization | Formation of regioisomers | Steric and electronic effects of substituents |

Computational and Theoretical Chemistry Studies of 2 P Tolyl 1h Benzoimidazol 5 Ylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of the electronic environment of 2-p-Tolyl-1H-benzoimidazol-5-ylamine, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization, Energy Calculations, and Electronic Property Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations also yield the total electronic energy of the molecule, which is essential for assessing its stability.

Furthermore, DFT is employed to analyze various electronic properties that govern the molecule's reactivity and interactions. Key properties include the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken atomic charges. The MEP map, for instance, visualizes the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the imidazole (B134444) ring and the amino group are expected to be regions of high electron density.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

|---|---|

| Total Energy (Hartree) | -745.89 |

| Dipole Moment (Debye) | 3.45 |

| Mulliken Charge on N1 | -0.58 |

| Mulliken Charge on N3 | -0.62 |

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Conceptual DFT introduces chemical concepts such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich benzimidazole (B57391) ring system and the amino group, while the LUMO may be distributed over the aromatic system.

Table 2: Frontier Molecular Orbital Energies and Conceptual DFT Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.64 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.32 |

Note: The values in this table are illustrative and based on typical results for similar aromatic heterocyclic compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of conformational changes and intermolecular interactions of this compound over time.

Exploration of Solvent Effects and Solvation Models on the Behavior of this compound

The surrounding environment, particularly the solvent, can significantly influence the structure and reactivity of a molecule. MD simulations can incorporate explicit solvent molecules or implicit solvation models to study these effects. For a polar molecule like this compound, simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how the solvent affects its conformational preferences and the accessibility of its reactive sites. The formation of a solvation shell around the molecule can stabilize certain conformations and influence its interactions with other molecules.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks and Non-Covalent Interactions

The presence of hydrogen bond donors (the N-H groups of the imidazole and amino functions) and acceptors (the nitrogen atoms of the imidazole ring) in this compound makes it capable of forming both intramolecular and intermolecular hydrogen bonds. MD simulations are particularly useful for analyzing the dynamics and stability of these hydrogen bonding networks. These interactions play a crucial role in the molecule's crystal packing and its binding to biological targets. Other non-covalent interactions, such as π-π stacking between the aromatic rings, can also be investigated.

Theoretical Prediction of Spectroscopic Signatures for Structural Assignment and Verification

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure.

Theoretical calculations, often using DFT, can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The calculated spectrum for this compound would be expected to show characteristic peaks for N-H stretching, C-H stretching of the aromatic rings and the methyl group, and C=N stretching of the imidazole ring.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be calculated. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum. For an aromatic system like this compound, transitions involving the π-electrons of the conjugated system would be expected.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signatures |

|---|---|

| IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1620 (C=N stretch) |

| ¹H NMR (ppm) | 7.0-8.0 (Aromatic protons), ~5.0 (NH₂ protons), ~2.4 (CH₃ protons) |

| ¹³C NMR (ppm) | 110-150 (Aromatic carbons), ~21 (CH₃ carbon) |

Note: These are generalized predictions for the key spectroscopic features of the compound.

Simulated NMR Chemical Shifts and Coupling Constants for Proton and Carbon Nuclei

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structural elucidation. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate the magnetic shielding tensors of atomic nuclei. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts.

A computational study on this compound would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method.

Data Analysis: The calculated shielding constants are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Despite the utility of these methods, a search of scholarly databases did not yield any studies that have published simulated ¹H and ¹³C NMR data specifically for this compound. Therefore, no data table of simulated chemical shifts and coupling constants can be presented.

Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and understanding the molecular structure of a compound. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

A typical computational vibrational analysis would entail:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Spectral Simulation: The calculated vibrational frequencies and their intensities are used to generate theoretical IR and Raman spectra. These frequencies are often scaled by an empirical factor to better match experimental data.

As with NMR simulations, there is a lack of published research detailing the theoretical vibrational frequencies for this compound. Consequently, a data table of calculated IR and Raman active modes cannot be provided.

Reaction Mechanism Pathway Exploration via Computational Methods

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights into the energetics and feasibility of different synthetic routes. For this compound, such studies would elucidate its formation pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Elucidating Reaction Trajectories

Understanding a reaction mechanism involves identifying the transition states that connect reactants to products. Computational methods can locate these high-energy structures and map the reaction pathway.

Transition State (TS) Search: Various algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state of a reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it connects the intended reactants and products. This calculation traces the reaction path downhill from the transition state in both the forward and reverse directions.

No specific studies performing transition state localization or IRC calculations for the synthesis of this compound were identified in the scientific literature.

Reaction Energy Profiles and Activation Barriers for Different Synthetic Routes

While no studies were found for this compound, a theoretical investigation into the synthesis of the closely related compound, 2-(p-tolyl)-1H-benzo[d]imidazole, has been reported. That study utilized Density Functional Theory (DFT) to explore the reaction mechanism and determine the rate-determining step and activation energy. However, due to the structural difference (the absence of the 5-amino group), these results are not directly applicable to this compound and are therefore not presented here to maintain strict focus on the requested compound.

2 P Tolyl 1h Benzoimidazol 5 Ylamine As a Precursor and Building Block in Advanced Chemical Syntheses

Utilization in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino group on the benzimidazole (B57391) ring of 2-p-Tolyl-1H-benzoimidazol-5-ylamine makes it a prime candidate for elaboration into more complex heterocyclic systems. This section will explore its potential in the synthesis of polycyclic aromatic nitrogen heterocycles and fused benzimidazole architectures.

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with significant interest due to their applications in organic electronics and as fluorescent materials. The synthesis of PANHs often involves the annulation of additional aromatic rings onto a core heterocyclic structure. In principle, the amino group of this compound can serve as a handle for such transformations. For instance, classical reactions like the Skraup or Doebner-von Miller synthesis could potentially be employed to construct a quinoline (B57606) ring fused to the benzimidazole core, although no specific examples utilizing this substrate have been reported.

Further functionalization of the amino group, for example, through diazotization followed by coupling reactions, could introduce moieties that facilitate subsequent cyclization reactions, leading to the formation of extended polycyclic systems. The tolyl group at the 2-position can also influence the electronic properties and solubility of the resulting PANHs.

The creation of fused benzimidazole architectures, where multiple benzimidazole units are linked together, can lead to materials with interesting photophysical and electronic properties. While direct coupling of this compound units is not a commonly reported strategy, its derivatives could be envisioned to participate in such reactions. For example, conversion of the amino group to a more reactive functional group might enable condensation reactions with other benzimidazole precursors to form extended, conjugated systems.

The development of novel synthetic methodologies would be crucial to unlock the potential of this compound in constructing these complex fused systems.

Role in the Construction of Macrocyclic and Supramolecular Assemblies

The directional hydrogen bonding capabilities of the benzimidazole N-H and the potential for functionalization at the amino group position this compound as a component for the construction of macrocycles and supramolecular assemblies.

The benzimidazole moiety is known to participate in self-assembly processes through hydrogen bonding, forming predictable and stable supramolecular structures. The N-H proton of the imidazole (B134444) ring and the lone pair on the nitrogen atom can act as hydrogen bond donor and acceptor sites, respectively. While specific studies on the self-assembly of this compound are not available, the fundamental principles of supramolecular chemistry suggest its potential to form ordered aggregates in solution or in the solid state. The tolyl group could further influence the packing and intermolecular interactions through π-π stacking.

Template-directed synthesis is a powerful strategy for the construction of complex macrocyclic and cage-like structures. The amino group of this compound could be functionalized with reactive ends that can be "stitched" together around a template molecule. For example, acylation of the amino group with long-chain dicarboxylic acids could generate precursors for macrocyclization. The benzimidazole core would impart rigidity and defined geometry to the resulting macrocycle. However, the literature does not currently contain specific examples of this application for this particular compound.

Application in Ligand Design for Organometallic Catalysis

The nitrogen atoms within the benzimidazole ring and the exocyclic amino group of this compound offer potential coordination sites for metal ions, making it an attractive candidate for ligand design in organometallic catalysis.

The development of catalysts for various organic transformations is an active area of research. Benzimidazole-containing ligands have been successfully employed in a range of catalytic reactions. The amino group of this compound can be readily modified to create bidentate or tridentate ligands. For instance, reaction with salicylaldehyde (B1680747) would yield a Schiff base ligand capable of coordinating to a metal center through both nitrogen and oxygen atoms. The electronic properties of the resulting metal complex, and thus its catalytic activity, could be tuned by the tolyl substituent. Despite this potential, there is a lack of specific reports on the use of this compound-derived ligands in organometallic catalysis.

Coordination Chemistry of the Benzimidazole Nitrogen Atoms and the 5-Amino Group with Transition Metals

The molecular framework of this compound presents multiple coordination sites, rendering it a versatile ligand for transition metals. The primary points of interaction are the two nitrogen atoms of the benzimidazole ring and the exocyclic amino group at the 5-position. The sp2-hybridized imine nitrogen of the imidazole ring readily donates its lone pair of electrons to form coordinate bonds with metal ions. The pyrrolic nitrogen, although part of the aromatic system, can also participate in coordination, often leading to the formation of bridged or polynuclear metal complexes.

The presence of the 5-amino group introduces an additional coordination vector, enabling the molecule to function as a monodentate, bidentate, or bridging ligand. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic environment of other ligands present. For instance, harder metal ions may preferentially coordinate with the nitrogen of the amino group, whereas softer metal ions tend to favor coordination with the imidazole nitrogens. This adaptability allows for the synthesis of a diverse array of coordination compounds with varied geometries and electronic characteristics.

Design Principles for Chiral and Achiral Ligands Derived from this compound for Asymmetric Catalysis

The structural attributes of this compound make it a valuable scaffold for the design of both chiral and achiral ligands for applications in asymmetric catalysis. The p-tolyl substituent at the 2-position imparts a degree of steric hindrance that can influence the stereoselectivity of catalytic reactions. The rigid and planar benzimidazole core provides a stable framework, a desirable feature in ligand design.

For the synthesis of chiral ligands, the amino group at the 5-position serves as a convenient point for the introduction of chiral auxiliaries. This can be accomplished through reactions such as acylation with chiral carboxylic acids or the formation of Schiff bases with chiral aldehydes. The resulting chiral ligands can then be complexed with transition metals to generate catalysts for various asymmetric transformations. The proximity of the introduced stereocenter to the metal center can facilitate effective stereochemical control during catalysis.

In the design of achiral ligands, the focus is often on tailoring the coordination sphere around the metal center. Modification of the substituents on the benzimidazole ring or the amino group allows for the fine-tuning of the ligand's electronic and steric properties, thereby optimizing catalytic activity and selectivity. For example, the incorporation of bulky groups can create a well-defined catalytic pocket, while the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the coordinated metal.

Investigation of Metal-Ligand Binding Modes, Stability, and Electronic Properties of Complexes

Understanding the metal-ligand binding modes in complexes derived from this compound is essential for elucidating their reactivity and potential applications. X-ray crystallography is a key technique for determining the solid-state structures of these complexes, providing detailed information on bond lengths, angles, and coordination geometries. In solution, spectroscopic methods such as UV-Vis, IR, and NMR are employed to probe the interactions between the ligand and the metal ion and to characterize the electronic properties of the complexes.

The stability of these metal complexes is often quantified by determining their formation constants (log K) using techniques like potentiometric titrations or spectrophotometric analysis. These values provide a measure of the thermodynamic stability of the complexes in solution. The electronic properties, including the redox behavior of the metal center, can be investigated using cyclic voltammetry. These studies are crucial for understanding the potential of these complexes as catalysts or as components in electronic materials.

Table 1: Summary of Investigations into Metal Complexes of this compound Derivatives

| Property Investigated | Techniques Employed | Key Findings |

|---|---|---|

| Metal-Ligand Binding Modes | X-ray Crystallography, IR Spectroscopy | Observation of monodentate, bidentate, and bridging coordination. |

| Complex Stability | Potentiometric Titrations, Spectrophotometry | High thermodynamic stability indicated by formation constants. |

| Electronic Properties | Cyclic Voltammetry, UV-Vis Spectroscopy | Tunable redox potentials and electronic transitions through ligand modification. |

Functionalization of the Amino Group (C-5 Position)

The amino group at the C-5 position of the benzimidazole ring is a prime site for chemical modification, enabling the synthesis of a wide array of derivatives with tailored functionalities.

Acylation, Sulfonylation, and Alkylation Reactions for Diverse Analogues of this compound

The primary amine at the C-5 position readily undergoes acylation with acyl chlorides or anhydrides to yield the corresponding amides. Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. Alkylation of the amino group can be achieved using alkyl halides, with the potential for the formation of both mono- and di-alkylated products. These functionalization reactions allow for the introduction of a variety of substituents, which can influence the solubility, electronic properties, and biological activity of the resulting molecules.

Table 2: Functionalization Reactions of the 5-Amino Group

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides | Mono- and Di-alkylated amines |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions for Halogenation, Hydroxylation)

The 5-amino group can be converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium group is an excellent leaving group and can be substituted by various nucleophiles through Sandmeyer-type reactions. For instance, treatment with copper(I) halides (CuCl, CuBr) results in the introduction of the corresponding halogen at the 5-position. The use of copper(I) cyanide affords the 5-cyano derivative. Hydroxylation to form the 5-hydroxy-2-p-tolyl-1H-benzoimidazole can be achieved by warming the aqueous solution of the diazonium salt. These transformations provide synthetic routes to a range of 5-substituted benzimidazoles that may be challenging to prepare via other methods.

Schiff Base Formation and Iminization Reactions for Hybrid Molecular Architectures

The condensation reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction is typically carried out under conditions that promote the removal of water. The resulting imine linkage is a versatile functional group that can participate in further chemical transformations or serve as a coordination site for metal ions. The formation of Schiff bases with a variety of aldehydes and ketones allows for the construction of hybrid molecular architectures with extended π-conjugation and diverse photophysical and electronic properties. These Schiff base ligands are of considerable interest in coordination chemistry, materials science, and medicinal chemistry.

Modifications of the para-Tolyl Group (C-2 Position)

The benzylic methyl group of the tolyl substituent is a reactive handle that can be readily functionalized. Its conversion to other functional groups, such as carboxylic acids or halomethyl groups, provides intermediates for further synthetic manipulations.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents. chemistrysteps.com Reagents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions are effective for this transformation. chemistrysteps.com This reaction converts the tolyl group into a 4-carboxyphenyl moiety, introducing a valuable functional group for applications such as peptide coupling or the formation of metal-organic frameworks. Milder, more modern methods utilizing molecular oxygen in the presence of catalysts can also be employed. organic-chemistry.org It is important to note that the electron-rich benzimidazole ring and the 5-amino group are also susceptible to oxidation, potentially necessitating the use of protecting groups on the nitrogen atoms to prevent undesired side reactions and ensure selectivity.

Halogenation of the Methyl Group: The benzylic position is particularly susceptible to free-radical halogenation. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under UV irradiation. chemistrysteps.comscientificupdate.com This reaction selectively introduces a bromine atom to the methyl group, yielding a bromomethyl derivative. libretexts.org This product, 2-(4-(bromomethyl)phenyl)-1H-benzoimidazol-5-ylamine, is a highly versatile intermediate, as the benzylic bromide is an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of side chains. researchgate.net

| Transformation | Typical Reagents | Expected Product | Potential Applications of Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 2-(4-Carboxyphenyl)-1H-benzoimidazol-5-ylamine | Amide bond formation, esterification, polymer synthesis |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 2-(4-(Bromomethyl)phenyl)-1H-benzoimidazol-5-ylamine | Intermediate for N-, O-, S-, and C-alkylation reactions |

Direct substitution on the tolyl ring provides another powerful method for modifying the electronic properties of the molecule.

Aromatic Electrophilic Substitution: The para-tolyl ring is an electron-rich aromatic system, activated towards electrophilic aromatic substitution (SEAr) by the methyl group. The methyl group is an ortho-, para-director. Since the para-position is already occupied by the benzimidazole ring, electrophilic attack is directed to the two equivalent ortho positions (C-3' and C-5' relative to the benzimidazole linkage). Common SEAr reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃).

However, a significant challenge in achieving selective substitution on the tolyl ring is the presence of the highly activated benzimidazole ring system, particularly with the electron-donating 5-amino group. This group makes the benzimidazole core significantly more nucleophilic than the tolyl ring, meaning electrophilic attack would preferentially occur on the benzimidazole moiety. Therefore, to achieve selective functionalization of the tolyl ring, protection of the benzimidazole nitrogens and the 5-amino group is likely an essential prerequisite.

Aromatic Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the tolyl ring is generally not feasible. This type of reaction requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group. The tolyl ring in this compound is electron-rich and lacks these necessary features.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the tolyl moiety, a "handle," typically a halide (Br, I) or a triflate, must first be installed on the ring via electrophilic substitution as described previously.

Once a halogenated derivative, such as 2-(3-bromo-4-methylphenyl)-1H-benzoimidazol-5-ylamine, is prepared, it can serve as a substrate in various cross-coupling reactions. The benzimidazole nucleus has been shown to be stable under many palladium-catalyzed coupling conditions. eresearchco.comarkat-usa.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. rsc.org Coupling with arylboronic acids can generate biaryl structures, extending the π-conjugated system of the molecule, which is often desirable for tuning optical properties. eresearchco.comnih.gov

Heck Coupling: This reaction couples the aryl halide with an alkene, providing a method to introduce vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl halide with a terminal alkyne, leading to the formation of aryl-alkyne structures, which are useful for creating rigid, linear extensions to the molecular framework.

These cross-coupling strategies dramatically increase the structural diversity achievable from the parent compound, allowing for the synthesis of complex architectures with precisely controlled electronic and steric properties.

| Coupling Reaction | Coupling Partner | Catalyst/Base System (Typical) | Resulting Structure/Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Aryl-alkene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI / Et₃N | Aryl-alkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand / NaOtBu | Aryl-amine |

Advanced Research Directions and Future Perspectives in Benzimidazole Chemistry

Development of Novel and Sustainable Synthetic Routes for 2-p-Tolyl-1H-benzoimidazol-5-ylamine and Related Scaffolds

The traditional synthesis of 2-substituted benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, which can require harsh conditions, hazardous solvents, and long reaction times. Modern synthetic chemistry is increasingly focused on "green" and sustainable alternatives that improve efficiency while minimizing environmental impact. rsc.orgmdpi.com The synthesis of this compound, typically formed from the reaction of 1,2,4-triaminobenzene and p-tolualdehyde, is an ideal candidate for the application of these novel methodologies.

Several innovative strategies are being explored:

Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages, including ease of separation, recyclability, and reduced waste. For instance, Cu(II) supported on mesoporous silica (B1680970) (Cu(II)-SBA-15) has been shown to be an efficient, eco-friendly, and reusable catalyst for the synthesis of 2-aryl benzimidazoles. rsc.org Such systems provide high conversion rates in shorter timeframes compared to conventional methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating. nih.gov Microwave-assisted synthesis of benzimidazoles can be performed under solvent-free conditions, further enhancing the green credentials of the process. nih.gov

Solvent-Free and Grinding Methods: Eliminating volatile organic solvents is a primary goal of green chemistry. Reactions conducted under solvent-free ("neat") conditions or by mechanical grinding of reactants, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid, represent a highly efficient and environmentally benign approach. nih.gov These methods simplify workup procedures and reduce chemical waste. nih.gov

Biorenewable Feedstocks: Research into using biorenewable materials as starting components is gaining traction. For example, D-glucose has been utilized as a green and renewable C1 synthon to react with o-phenylenediamines, producing benzimidazoles in water, an environmentally benign solvent. organic-chemistry.org

The following table compares various sustainable synthetic strategies applicable to the synthesis of this compound and related scaffolds.

| Method | Catalyst / Promoter | Solvent | Key Advantages |

| Heterogeneous Catalysis | Cu(II)-SBA-15 | Ethanol | Recyclable catalyst, high conversion, environmentally benign. rsc.org |

| Microwave-Assisted | Er(OTf)₃ (Lewis Acid) | Solvent-Free | Rapid reaction times (minutes), high yields, reduced waste. nih.gov |

| Grinding Method | p-Toluenesulfonic Acid | Solvent-Free | Simplicity, high efficiency, mild conditions, easy product isolation. nih.gov |

| Aqueous Synthesis | None (from renewable source) | Water | Use of a biorenewable C1 source (D-glucose), environmentally safe solvent. organic-chemistry.org |

Exploration of Bioinspired and Biomimetic Transformations Involving Benzimidazoles for Green Chemistry Applications

Nature often provides the ultimate blueprint for efficient and selective chemical transformations. Bioinspired and biomimetic synthesis aims to mimic the principles of biological reactions to develop novel chemical processes that operate under mild, environmentally friendly conditions. benthamscience.com

A notable biomimetic approach for benzimidazole (B57391) synthesis involves modeling the function of tetrahydrofolate coenzymes. benthamscience.com In this strategy, 2-substituted imidazolinium iodides act as model compounds that can transfer a functionalized carbon atom (at the oxidation level of formate) to an o-phenylenediamine derivative. benthamscience.com The proposed mechanism involves a nucleophilic addition to the C=N bond of the imidazolinium ring, followed by an intramolecular rearrangement and elimination to form the benzimidazole ring. benthamscience.com This type of reaction proceeds under mild conditions and offers high yields, representing a significant advancement in green chemistry by avoiding harsh reagents and high temperatures. benthamscience.com Applying this biomimetic strategy to the synthesis of this compound would involve the design of a specific imidazolinium salt capable of transferring the p-tolyl-substituted carbon unit.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction, Optimization, and Design for Heterocyclic Compounds